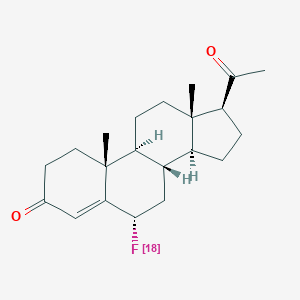
6-Fluoroprogesterone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoroprogesterone, also known as this compound, is a useful research compound. Its molecular formula is C21H29FO2 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Corpus Luteum Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Imaging Applications
1.1 PET Imaging of Progesterone Receptors
6-Fluoroprogesterone is primarily utilized as a radiopharmaceutical agent for positron emission tomography (PET) imaging of progesterone receptors in breast tumors. The compound, specifically labeled as 18F-FFNP (18F-fluoro-furanyl-norprogesterone), has shown promise in assessing PR levels non-invasively. Research indicates that 18F-FFNP can effectively predict responses to endocrine therapies by measuring changes in PR expression following treatment interventions .
Table 1: Summary of Imaging Studies Using this compound
Role in Cancer Research
2.1 Regulation of Glucose Metabolism
Recent studies have demonstrated that this compound influences glucose metabolism in breast cancer cells. It has been shown to enhance the expression of glucose transporters and glycolytic enzymes, thereby increasing the uptake of fluorodeoxyglucose (FDG) in T47D breast cancer cells . This mechanism suggests that progestins could be leveraged to improve metabolic imaging techniques and therapeutic strategies targeting metabolic pathways in cancer.
2.2 Predicting Treatment Responses
The ability of 6-FP to modulate PR levels makes it a valuable tool for predicting treatment responses in hormone-sensitive cancers. Longitudinal studies utilizing FFNP-PET have indicated that reductions in FFNP uptake correlate with sensitivity to estrogen deprivation therapy, allowing for earlier identification of non-responsive tumors . This predictive capability is crucial for tailoring individualized treatment plans and improving patient outcomes.
Future Directions and Innovations
3.1 Development of Novel Imaging Agents
Ongoing research is focused on optimizing the synthesis and application of 6-FP derivatives for enhanced imaging capabilities. New radiosynthesis techniques aim to streamline the production of 18F-FFNP, making it more accessible for clinical use . Additionally, investigations into other fluorinated progestins are underway to expand the arsenal of imaging agents available for PR targeting.
3.2 Combination Therapies
The integration of 6-FP with other therapeutic modalities, such as estrogen receptor antagonists or targeted therapies, presents a promising avenue for enhancing treatment efficacy in breast cancer patients . By utilizing imaging biomarkers like FFNP-PET, clinicians can better assess the effectiveness of combination therapies and make informed decisions regarding treatment adjustments.
属性
CAS 编号 |
158091-62-4 |
|---|---|
分子式 |
C21H29FO2 |
分子量 |
331.5 g/mol |
IUPAC 名称 |
(6S,8S,9S,10R,13S,14S,17S)-17-acetyl-6-(18F)fluoranyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19-,20+,21+/m0/s1/i22-1 |
InChI 键 |
UZROOFLUFHWOJQ-WAUWVLFQSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
手性 SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)[18F])C |
规范 SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
同义词 |
6-fluoroprogesterone 6alpha-(18F)fluoroprogesterone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















